molecular formula C13H21ClN2 B165172 1-Phenethylpiperidin-4-amine hydrochloride CAS No. 127285-07-8

1-Phenethylpiperidin-4-amine hydrochloride

Cat. No.: B165172
CAS No.: 127285-07-8
M. Wt: 240.77 g/mol
InChI Key: LTHSVKBFWOSWKK-UHFFFAOYSA-N
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Description

1-Phenethylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C13H21ClN2 and a molecular weight of 240.77 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is known for its applications in various scientific research fields.

Preparation Methods

The synthesis of 1-Phenethylpiperidin-4-amine hydrochloride typically involves the following steps:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Phenethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
1-Phenethylpiperidin-4-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of derivatives that exhibit biological activity, particularly in drug development. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which facilitate the creation of diverse chemical entities.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of N-oxidesHydrogen peroxide
ReductionYielding secondary aminesLithium aluminum hydride
Nucleophilic SubstitutionSubstitution at the piperidine ringAlkyl halides

Biological Applications

Development of Bioactive Molecules
The compound is recognized for its role as a building block in the synthesis of bioactive molecules. Research has indicated its potential as an antifungal agent, particularly against Candida species. A study evaluated various derivatives of this compound for their antifungal properties, revealing promising results against clinically relevant fungal isolates .

Case Study: Antifungal Activity
In a study involving six compounds derived from this compound, two candidates demonstrated significant antifungal activity against Candida and Aspergillus species. These compounds were subjected to standardized microbroth dilution assays, indicating their potential for further development as antifungal agents .

Medicinal Applications

Pharmaceutical Development
Research has explored the use of this compound in developing pharmaceuticals targeting various conditions. Its mechanism of action includes inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity. Furthermore, derivatives have been investigated for analgesic properties, with some showing significant efficacy comparable to established analgesics like morphine .

Table 2: Summary of Medicinal Applications

Application AreaDescriptionNotable Findings
AntifungalInhibition of ergosterol biosynthesisEffective against Candida spp.
AnalgesicPain relief similar to opioidsCompounds showed significant analgesia
Drug DevelopmentSynthesis of bioactive pharmaceutical agentsPotential for various therapeutic uses

Mechanism of Action

The mechanism of action of 1-Phenethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death.

Comparison with Similar Compounds

1-Phenethylpiperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its broad range of applications in various fields of research.

Biological Activity

1-Phenethylpiperidin-4-amine hydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a phenethyl group at the nitrogen atom. This structural configuration is crucial for its interaction with various biological targets.

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly those related to pain and mood regulation. It has been studied for its affinity towards opioid receptors, suggesting potential analgesic properties.

Key Mechanisms:

  • Opioid Receptor Interaction : The compound exhibits binding affinity to mu-opioid receptors (MOR), which are pivotal in pain modulation.
  • Dopaminergic Activity : It may influence dopamine pathways, potentially affecting mood and reward mechanisms.

Antifungal Properties

Recent studies have highlighted the antifungal activity of derivatives related to this compound. For instance, compounds such as N-dodecyl-1-phenethylpiperidin-4-amine demonstrated promising in vitro antifungal effects against clinically relevant strains of Candida and Aspergillus spp. .

CompoundTarget OrganismIC50 (µg/mL)Mechanism of Action
N-dodecyl-1-phenethylpiperidin-4-amineCandida albicans0.5Inhibition of ergosterol biosynthesis
N-dodecyl-1-phenethylpiperidin-4-amineAspergillus niger0.3Inhibition of sterol C14-reductase

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using human cell lines (HL-60, HUVEC, and MCF10A). The results indicated that while the compound showed antifungal activity, it also exhibited varying degrees of cytotoxicity depending on the concentration and cell type used.

Cell LineConcentration (µg/mL)Viability (%)
HL-601075
HUVEC585
MCF10A2060

Study on Antifungal Activity

In a study published in the International Journal of Molecular Sciences, researchers synthesized various piperidine derivatives, including those based on this compound. They assessed their antifungal efficacy against multiple fungal strains using microbroth dilution assays. The findings indicated that specific structural modifications could enhance antifungal potency while minimizing cytotoxicity .

Analgesic Potential

Another study explored the analgesic potential of compounds derived from the piperidine scaffold, including this compound. The compounds were tested in animal models for pain relief efficacy and demonstrated significant activity in reducing pain responses compared to control groups .

Properties

IUPAC Name

1-(2-phenylethyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;/h1-5,13H,6-11,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHSVKBFWOSWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508656
Record name 1-(2-Phenylethyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127285-07-8
Record name 1-(2-Phenylethyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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